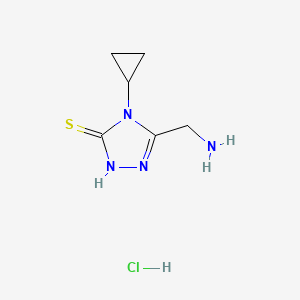

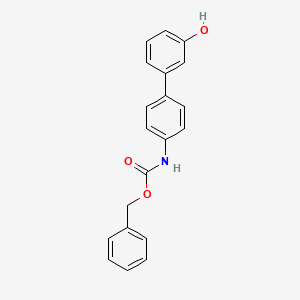

2-(4-amino-3-fluorophenoxy)-N-methylacetamide

Descripción general

Descripción

2-(4-amino-3-fluorophenoxy)-N-methylacetamide, also known as 2-AFA, is a fluorinated small molecule that has been extensively studied in the scientific community due to its potential applications in various fields of research. This molecule has been studied for its ability to act as a synthetic precursor for the synthesis of other compounds, its ability to act as a bioactive agent, and its potential to act as a drug for therapeutic purposes.

Aplicaciones Científicas De Investigación

Fluorinated Derivatives for Intracellular pH Measurement

A series of pH-sensitive probes based on fluorinated analogs of the simple 2-aminophenol group, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and others, have been developed for the measurement of intracellular pH. These compounds exhibit pK values in the physiological range and have negligible affinity for other physiological ions, making them effective for biological applications where precise intracellular pH monitoring is crucial (Rhee, Levy, & London, 1995).

Allosteric Modifiers of Hemoglobin

Research into 2-(aryloxy)-2-methylpropionic acids, including analogs with arylacetamido phenoxy groups, has identified compounds capable of decreasing the oxygen affinity of human hemoglobin A. This property is valuable in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy, showcasing the potential therapeutic applications of these compounds (Randad et al., 1991).

Magnesium Ion Concentration Measurement by 19F NMR

Fluorinated derivatives of o-aminophenol-N,N,O-triacetic acid have been synthesized and analyzed for their use as 19F NMR indicators of free cytosolic magnesium concentration. These derivatives offer a novel approach for the non-invasive measurement of magnesium levels within cells, which is important for understanding magnesium's role in cellular functions and in conditions of magnesium imbalance (Levy, Murphy, Raju, & London, 1988).

Fluorescent Sensors for Metal Ion Detection

Development of o-aminophenol-based fluorogenic chemosensors for selective and sensitive detection of metal ions like Al3+ in biological and environmental samples. These sensors, including methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, demonstrate the utility of amino- and fluorophenol-derived compounds in analytical chemistry for tracking metal ion concentrations in complex matrices (Ye et al., 2014).

Anticonvulsant and Analgesic Properties

Exploration of primary amino acid derivatives (PAADs), including those structurally related to 2-(4-amino-3-fluorophenoxy)-N-methylacetamide, has shown pronounced activities in anticonvulsant and neuropathic pain models. This research indicates the potential of these compounds in the development of new therapeutic agents for the treatment of epilepsy and pain management (King et al., 2011).

Propiedades

IUPAC Name |

2-(4-amino-3-fluorophenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQOVWCRPNXLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-amino-3-fluorophenoxy)-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)

![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)

![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)

![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)